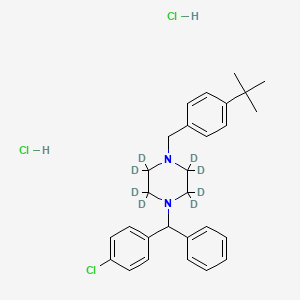

Buclizine-d8 (dihydrochloride)

CAS No.:

Cat. No.: VC16677922

Molecular Formula: C28H35Cl3N2

Molecular Weight: 514.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H35Cl3N2 |

|---|---|

| Molecular Weight | 514.0 g/mol |

| IUPAC Name | 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride |

| Standard InChI | InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H/i17D2,18D2,19D2,20D2;; |

| Standard InChI Key | SDBHDSZKNVDKNU-BOOOJWDWSA-N |

| Isomeric SMILES | [2H]C1(C(N(C(C(N1CC2=CC=C(C=C2)C(C)(C)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Buclizine-d8 dihydrochloride is a deuterated derivative of buclizine dihydrochloride, where eight hydrogen atoms are replaced by deuterium (²H). The molecular formula is C₂₈H₂₇D₈Cl₃N₂·2HCl, yielding a molecular weight of 514.0 g/mol . The deuterium atoms are strategically positioned on the piperazine and benzhydryl moieties to minimize isotopic interference during chromatographic separation while maximizing detection sensitivity in mass spectrometric assays .

The parent compound, buclizine dihydrochloride, consists of a piperazine core substituted with a 4-(tert-butyl)benzyl group and a (4-chlorophenyl)(phenyl)methyl group. Protonation of the piperazine nitrogen atoms by hydrochloric acid yields the dihydrochloride salt, enhancing aqueous solubility .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 230–240°C (decomposes) | |

| Solubility | Slight in chloroform, DMSO, methanol | |

| Storage Conditions | 2–8°C under inert atmosphere | |

| Hygroscopicity | High |

Spectral and Chromatographic Signatures

The deuterium labeling in buclizine-d8 dihydrochloride induces a +8 Da mass shift relative to the non-deuterated form, facilitating discrimination in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nuclear magnetic resonance (NMR) spectra exhibit attenuated proton signals at deuterated positions, with characteristic splitting patterns confirming isotopic purity .

Synthesis and Isotopic Incorporation

Manufacturing Process

The synthesis of buclizine-d8 dihydrochloride begins with the preparation of non-deuterated buclizine via nucleophilic substitution between 4-chlorobenzhydryl chloride and 1-(4-(tert-butyl)benzyl)piperazine in toluene, catalyzed by triethylamine . Deuterium incorporation is achieved through hydrogen-deuterium exchange under acidic or basic conditions, typically using deuterated solvents (e.g., D₂O, CD₃OD) at elevated temperatures. Post-synthesis, the compound is purified via recrystallization from deuterated hydrochloric acid to yield the dihydrochloride salt .

Quality Control Metrics

Isotopic purity ≥98% is verified using high-resolution mass spectrometry (HRMS), while chemical purity (>99%) is assessed via reverse-phase HPLC with UV detection at 254 nm. Residual solvents and heavy metals are controlled per ICH Q3C and Q3D guidelines .

Analytical Applications

Method Development and Validation

Buclizine-d8 dihydrochloride is indispensable for developing LC-MS/MS methods to quantify buclizine in biological fluids. It corrects for matrix effects and ionization efficiency variations, improving assay accuracy. For example, a validated method using buclizine-d8 as an internal standard achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma, with intra-day precision <10% RSD .

Table 2: Representative Analytical Parameters

| Parameter | Value |

|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm |

| Mobile Phase | 0.1% formic acid in acetonitrile/water (70:30) |

| Retention Time | 2.8 min (buclizine), 2.7 min (buclizine-d8) |

| Ionization Mode | ESI+ |

| Transition (m/z) | 506.2 → 201.1 (buclizine), 514.2 → 209.1 (buclizine-d8) |

Stability Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume